molecular formula C20H26O5 B579404 methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate CAS No. 15448-06-3

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate

Cat. No.: B579404
CAS No.: 15448-06-3
M. Wt: 346.423
InChI Key: AVYTULGWFPYRAF-QXPCXOAMSA-N
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Description

Gibberellins are a group of plant hormones that play a crucial role in regulating various aspects of plant growth and development methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[93215,801,10It is a tetracyclic diterpenoid compound that promotes stem elongation, seed germination, and flowering in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate can be synthesized through various chemical routes. One common method involves the oxidation of gibberellin precursors using specific oxidizing agents. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of gibberellin III often involves fermentation processes using fungi such as Gibberella fujikuroi. The fermentation process can be carried out using submerged or solid-state fermentation techniques. The choice of method depends on factors such as cost, yield, and scalability .

Chemical Reactions Analysis

Types of Reactions: methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of gibberellin III, which may have enhanced or altered biological activities .

Scientific Research Applications

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate is part of a larger family of gibberellins, which includes compounds such as gibberellin I, gibberellin II, and gibberellin IV. While all gibberellins share a similar tetracyclic diterpenoid structure, they differ in their specific functional groups and biological activities. This compound is unique in its high bioactivity and widespread use in agricultural applications .

Properties

CAS No.

15448-06-3

Molecular Formula

C20H26O5

Molecular Weight

346.423

InChI

InChI=1S/C20H26O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,11-14,23H,5,7-10H2,1-3H3/t11?,12-,13-,14-,17-,18+,19+,20-/m1/s1

InChI Key

AVYTULGWFPYRAF-QXPCXOAMSA-N

SMILES

CC1CC23CC1(CCC2C45CC=CC(C4C3C(=O)OC)(C(=O)O5)C)O

Origin of Product

United States

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